2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone
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Description
Synthesis Analysis
The synthesis of related compounds involves the use of diamines and aromatic anhydrides . For example, a new polyimide (PI) containing bipyrimidine units was prepared from a newly synthesized 5,5’-bis[(4-amino)phenoxy]-2,2’-bipyrimidine and 3‚3’‚4‚4’-biphenyltetracarboxylic dianhydride via a two-step method .Molecular Structure Analysis
The molecular structure of related compounds, such as polyimides, has been extensively studied. These studies have shown that the structure of polyimides can be modified by including various functional groups, such as ether, fluorine, amide, ester, ketone, sulfide, sulfone, and alkane groups .Chemical Reactions Analysis
The reaction of related compounds with reactive oxygen species (ROS) has been investigated . For example, the fluorogenic indicator 2-[6-(4’-amino)phenoxy-3H-xanthen-3-on-9-yl]benzoic acid (APF) is used widely to detect and measure reactive nitrogen and oxygen species such as peroxynitrite, ONOO-, both in vivo and in vitro .Physical And Chemical Properties Analysis
Polyimides, which are related to the compound , have been found to possess high thermal stability and excellent mechanical properties . They also have a high dielectric constant and low dielectric loss in a wide frequency range .Scientific Research Applications
Chemical Synthesis
- Synthesis of Derivatives : The compound has been utilized in the synthesis of various derivatives. Zhang Dan-shen (2009) synthesized 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl) ethyl) phenoxy] propanoic acid, involving reactions like condensation with pyrrolidine and reaction with acetone, chloroform, and NaOH (Zhang Dan-shen, 2009).
Pharmaceutical Research
- Histamine H3 Receptor Antagonists : Several studies have explored its derivatives as histamine H3 receptor antagonists. For instance, Pippel et al. (2010) synthesized a hydroxyproline-based H3 receptor antagonist involving strategic employment of La Rosa's lactone and a late-stage Mitsunobu reaction (Pippel et al., 2010). Similarly, Stocking et al. (2010) characterized novel substituted pyrrolidines as high affinity histamine H3 receptor antagonists, with potential as clinical candidates (Stocking et al., 2010).
Corrosion Inhibition
- Corrosion Inhibition : In the field of materials science, Hegazy et al. (2012) evaluated Schiff base derivatives for corrosion inhibition efficiency on carbon steel in hydrochloric acid, demonstrating the utility of these compounds in protecting materials from corrosion (Hegazy et al., 2012).
DNA Interaction Studies
- DNA Interaction and Docking Studies : Kurt et al. (2020) synthesized Schiff base ligands and investigated their DNA binding properties, suggesting their potential as drug candidates (Kurt et al., 2020).
Crystal Structure Analysis
- Hydrogen-Bonding Patterns : Balderson et al. (2007) characterized the hydrogen-bonding patterns in enaminones like this compound, contributing to the understanding of its molecular interactions (Balderson et al., 2007).
Microwave-Assisted Synthesis
- Microwave-Assisted Synthesis : Ankati & Biehl (2010) described the microwave-assisted synthesis of various derivatives, highlighting efficient methods for producing these compounds (Ankati & Biehl, 2010).
Antimicrobial Activity
- Antimicrobial Activity : Bogdanowicz et al. (2013) synthesized novel pyrrolidin derivatives and evaluated their antimicrobial activity against various bacteria, showing the biomedical significance of these compounds (Bogdanowicz et al., 2013).
properties
IUPAC Name |
2-(4-aminophenoxy)-1-pyrrolidin-1-ylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-10-3-5-11(6-4-10)16-9-12(15)14-7-1-2-8-14/h3-6H,1-2,7-9,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FZHHLABSLKUOIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60415454 |
Source
|
Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
CAS RN |
76870-05-8 |
Source
|
Record name | 2-(4-Amino-phenoxy)-1-pyrrolidin-1-yl-ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60415454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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